molecular formula C21H20N2O2 B11671730 N-benzyl-2-ethoxy-N-(pyridin-2-yl)benzamide

N-benzyl-2-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11671730
M. Wt: 332.4 g/mol
InChI Key: KAKOQEQUIPZRQD-UHFFFAOYSA-N
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Description

N-benzyl-2-ethoxy-N-(pyridin-2-yl)benzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethoxy-N-(pyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-ethoxybenzoyl chloride to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted products with new functional groups replacing the benzyl or ethoxy groups.

Scientific Research Applications

N-benzyl-2-eth

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzyl-2-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H20N2O2/c1-2-25-19-13-7-6-12-18(19)21(24)23(20-14-8-9-15-22-20)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3

InChI Key

KAKOQEQUIPZRQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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